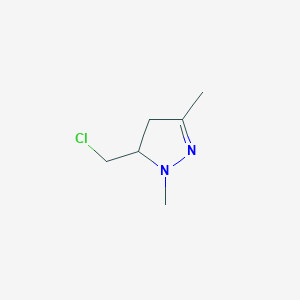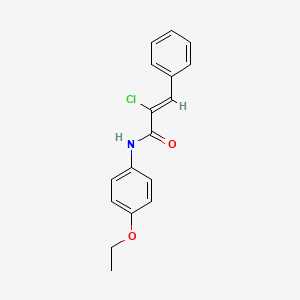
(1-bromonaphthalen-2-yl) (E)-3-phenylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-bromonaphthalen-2-yl) (E)-3-phenylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromonaphthalene moiety and a phenylprop-2-enoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-bromonaphthalen-2-yl) (E)-3-phenylprop-2-enoate typically involves the esterification of (1-bromonaphthalen-2-yl) methanol with (E)-3-phenylprop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-bromonaphthalen-2-yl) (E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at low temperatures.
Substitution: Sodium methoxide (NaOMe) in methanol at room temperature.
Major Products Formed
Oxidation: Formation of (1-bromonaphthalen-2-yl) (E)-3-phenylprop-2-enoic acid.
Reduction: Formation of (1-bromonaphthalen-2-yl) (E)-3-phenylpropan-1-ol.
Substitution: Formation of (1-aminonaphthalen-2-yl) (E)-3-phenylprop-2-enoate.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (1-bromonaphthalen-2-yl) (E)-3-phenylprop-2-enoate is used as a building block for the synthesis of more complex molecules. It can be employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology
The compound has potential applications in the development of fluorescent probes for biological imaging. The naphthalene moiety can be functionalized to introduce fluorescent properties, making it useful for tracking biological processes in living cells.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a pharmacophore. Its structural features may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
The compound can be used in the production of advanced materials, such as polymers and liquid crystals. Its unique structural properties can impart desirable characteristics to the final materials, such as enhanced thermal stability and optical properties.
Mecanismo De Acción
The mechanism of action of (1-bromonaphthalen-2-yl) (E)-3-phenylprop-2-enoate depends on its specific application. In the context of biological activity, the compound may interact with molecular targets such as enzymes or receptors. The naphthalene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- (1-chloronaphthalen-2-yl) (E)-3-phenylprop-2-enoate
- (1-fluoronaphthalen-2-yl) (E)-3-phenylprop-2-enoate
- (1-iodonaphthalen-2-yl) (E)-3-phenylprop-2-enoate
Uniqueness
(1-bromonaphthalen-2-yl) (E)-3-phenylprop-2-enoate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can influence the compound’s reactivity and its interactions with biological targets, making it distinct from its chloro, fluoro, and iodo analogs.
Propiedades
Fórmula molecular |
C19H13BrO2 |
|---|---|
Peso molecular |
353.2 g/mol |
Nombre IUPAC |
(1-bromonaphthalen-2-yl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H13BrO2/c20-19-16-9-5-4-8-15(16)11-12-17(19)22-18(21)13-10-14-6-2-1-3-7-14/h1-13H/b13-10+ |
Clave InChI |
YQHMQEOFKWOWJQ-JLHYYAGUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)OC2=C(C3=CC=CC=C3C=C2)Br |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)OC2=C(C3=CC=CC=C3C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate](/img/structure/B14801796.png)
![6-Imino-1,3a-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B14801801.png)


![(2S)-3-[Bis(phenylmethyl)amino]-2-fluoro-1-propanol](/img/structure/B14801821.png)




![N-(2-chlorophenyl)-4-{2-[(2-nitrophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14801844.png)
![(13S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14801852.png)
![2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)-6-[[(1S,2R,10R,16S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14801854.png)

